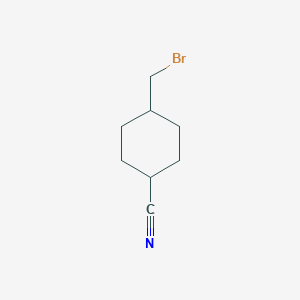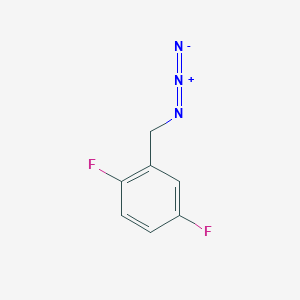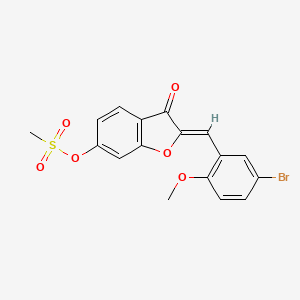
Sodium phenylanthranilate
Vue d'ensemble
Description
Sodium phenylanthranilate is an organic compound known for its applications in various fields, particularly in corrosion inhibition. It is a derivative of anthranilic acid, where the carboxyl group is replaced by a phenyl group, and the compound is neutralized with sodium. This compound is often used in the study of metal corrosion and as a corrosion inhibitor due to its ability to adsorb onto metal surfaces and form protective layers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium phenylanthranilate typically involves the reaction of phenylanthranilic acid with sodium hydroxide. The process can be summarized as follows:
- Dissolve phenylanthranilic acid in deionized water.
- Add sodium hydroxide to the solution and stir for about 30 minutes.
- The resulting solution is then filtered to remove any impurities, and the filtrate is evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale mixing of phenylanthranilic acid with sodium hydroxide in industrial reactors.
- Continuous stirring and monitoring of pH levels to ensure complete neutralization.
- Filtration and drying processes to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium phenylanthranilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler aromatic compounds.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: Products typically include simpler aromatic amines.
Substitution: Depending on the substituent, products can range from halogenated to nitrated aromatic compounds.
Applications De Recherche Scientifique
Sodium phenylanthranilate has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor in metal protection studies.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mécanisme D'action
The primary mechanism by which sodium phenylanthranilate exerts its effects is through adsorption onto metal surfaces. This adsorption forms a protective layer that inhibits the interaction between the metal and corrosive agents. The molecular targets include the metal surface and any existing oxide layers. The pathways involved include physical adsorption and chemisorption, where the compound forms a stable bond with the metal surface, reducing its reactivity .
Comparaison Avec Des Composés Similaires
Sodium oleate: Another corrosion inhibitor that forms protective layers on metal surfaces.
Phenylanthranilic acid: The parent compound of sodium phenylanthranilate, used in similar applications.
Sodium benzoate: Used as a preservative and corrosion inhibitor in various industries.
Uniqueness: this compound is unique due to its dual functionality as both an organic compound and a metal corrosion inhibitor. Its ability to form stable protective layers on metal surfaces, even in the presence of other compounds, sets it apart from similar inhibitors .
Propriétés
IUPAC Name |
sodium;2-anilinobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.Na/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZLFADKWPZKLN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3',6,6'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275263.png)







![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)
